molecular formula C9H16FNO3 B3087494 (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1174020-51-9

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B3087494
CAS RN: 1174020-51-9
M. Wt: 205.23
InChI Key: KTBDFQPHEPDHQW-BQBZGAKWSA-N
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Description

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in drug discovery and development. This compound is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

Research has demonstrated the utility of tert-butyl and fluorinated pyrrolidine derivatives in synthetic organic chemistry, particularly in the metallation of π-deficient heteroaromatic compounds and the synthesis of phenolic antioxidants. These compounds serve as pivotal intermediates in constructing complex molecules due to their reactivity and the selective activation they offer (Marsais & Quéguiner, 1983; Liu & Mabury, 2020).

Role in Catalysis and Material Science

The presence of tert-butyl groups in compounds has been explored for enhancing the properties of catalysts and materials. Studies on neo fatty acids and neo alkanes, including their analogs and derivatives, highlight their potential in developing new chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties (Dembitsky, 2006).

Environmental Science and Toxicology

Investigations into the environmental fate and toxicity of related compounds, such as methyl tert-butyl ether (MTBE), have provided insights into the challenges and considerations necessary for managing the environmental impact of chemical compounds. These studies offer a framework for understanding how structurally similar compounds might behave in aquatic environments and their potential toxicological effects (Hsieh et al., 2011; Squillace et al., 1997).

Biomedical Applications

While not directly linked to "(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate," research on the biomedical applications of structurally related compounds, including their use in drug synthesis and as potential therapeutic agents, underscores the broader relevance of such molecules in medicine and pharmacology (Zhang et al., 2021).

properties

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDFQPHEPDHQW-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

CAS RN

869481-93-6
Record name trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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